molecular formula C8H3Cl2NOS B3371418 3,4-Dichlorobenzoyl isothiocyanate CAS No. 6954-85-4

3,4-Dichlorobenzoyl isothiocyanate

Cat. No. B3371418
CAS RN: 6954-85-4
M. Wt: 232.09 g/mol
InChI Key: SEKAYAYPFHKTFG-UHFFFAOYSA-N
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Description

3,4-Dichlorobenzoyl isothiocyanate is a biochemical used for proteomics research . It has a molecular formula of C8H3Cl2NOS and a molecular weight of 232.09 .


Synthesis Analysis

Isothiocyanates, such as this compound, can be synthesized using amines and highly toxic reagents such as thiophosgene, its derivatives, or CS2 . A more sustainable synthesis method has been proposed, which involves the use of isocyanides, elemental sulfur, and amines . This method has been optimized for sustainability, especially considering benign solvents such as Cyrene™ or γ-butyrolactone (GBL) under moderate heating (40 °C) .


Molecular Structure Analysis

The molecular structure of this compound consists of 8 carbon atoms, 3 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, 1 oxygen atom, and 1 sulfur atom .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Biological Activities: A study conducted by Xu et al. (2005) focused on synthesizing novel compounds involving phenyl isothiocyanate, which showed certain fungicidal activities. These compounds could be related to 3,4-Dichlorobenzoyl isothiocyanate in their chemical behavior and potential applications.

Chemical Properties and Synthesis Techniques

  • Isothiocyanates Synthesis Review

    A comprehensive review by Eschliman & Bossmann (2019) details the synthesis of isothiocyanates, a group of molecules that exhibit anticancer, antimicrobial, antibiotic, and anti-inflammatory properties. The synthesis techniques mentioned may apply to this compound.

  • New Synthesis Methods

    The work of Bian et al. (2007) introduces a method for synthesizing a series of isothiocyanates using chlorosilanes as decomposition reagents. This could be relevant for producing this compound.

  • Efficient Formation in Flow

    Baumann & Baxendale (2013) reported a flow platform for the fast and efficient formation of isothiocyanates, a method that may be applicable for this compound. This process involves the direct conversion of easily prepared chloroximes (Baumann & Baxendale, 2013).

  • Environmentally Sustainable Synthesis

    Zhang et al. (2011) explored the synthesis of 2-aminobenzothiazoles and 2-aminobenzoxazoles using isothiocyanates in water, highlighting an environmentally friendly approach that might be relevant to this compound (Zhang et al., 2011).

Applications in Various Fields

  • Analyzing Molecular Structures

    The research by Khalid et al. (2022) on a derivative of 2,4-dichlorobenzoyl isothiocyanate involved analyzing its structure and potential for DNA binding, urease inhibition, and radical scavenging activities.

  • Herbicidal, Fungicidal, and Insecticidal Evaluation

    Qadeer et al. (2007) evaluated the herbicidal, fungicidal, and insecticidal activities of dichlorophenyl derivatives, which may provide insights into similar applications of this compound (Qadeer et al., 2007).

  • Cancer Prevention Research

Mechanism of Action

While the specific mechanism of action for 3,4-Dichlorobenzoyl isothiocyanate is not available, isothiocyanates are known to exert their effects through a variety of distinct but interconnected signaling pathways important for inhibiting carcinogenesis . These include pathways involved in detoxification, inflammation, apoptosis, and cell cycle and epigenetic regulation .

Safety and Hazards

3,4-Dichlorobenzoyl isothiocyanate is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

3,4-dichlorobenzoyl isothiocyanate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2NOS/c9-6-2-1-5(3-7(6)10)8(12)11-4-13/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEKAYAYPFHKTFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)N=C=S)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20989520
Record name 3,4-Dichlorobenzoyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20989520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6954-85-4
Record name NSC67768
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67768
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,4-Dichlorobenzoyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20989520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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